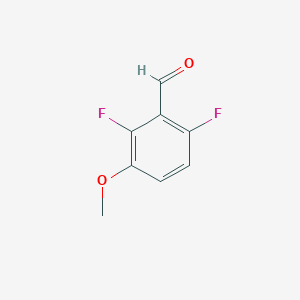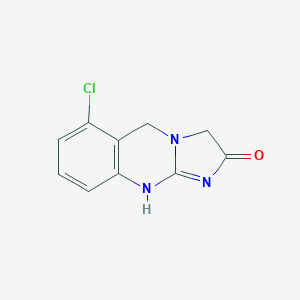
Dechloro Anagrelide
Overview
Description
Dechloro Anagrelide is an analogue of Anagrelide, A phosphodiesterase inhibitor with antiplatelet activity. Used as an antithrombocythemic.
Mechanism of Action
Target of Action
Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .
Mode of Action
This compound works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .
Biochemical Pathways
This compound affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of this compound can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .
Biochemical Analysis
Biochemical Properties
Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . This compound also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .
Metabolic Pathways
This compound is extensively metabolized by the liver into two major metabolites
Properties
IUPAC Name |
6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZAPDLTCFPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



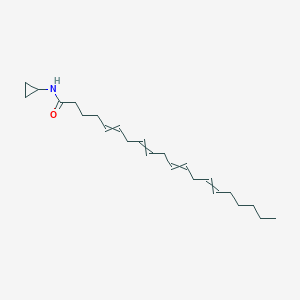
![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)
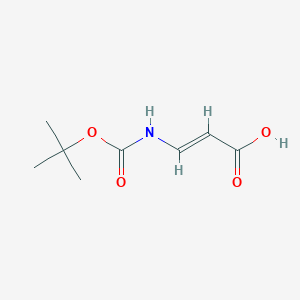
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
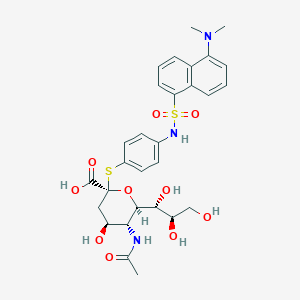


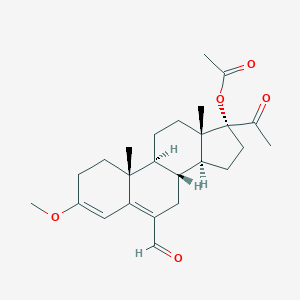
![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)


